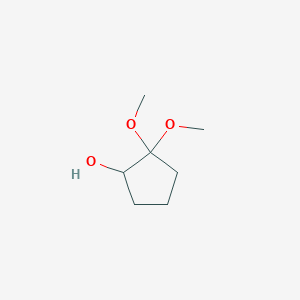

2,2-Dimethoxycyclopentanol

Description

Structure

3D Structure

Properties

CAS No. |

63703-33-3 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

2,2-dimethoxycyclopentan-1-ol |

InChI |

InChI=1S/C7H14O3/c1-9-7(10-2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3 |

InChI Key |

DRMHODXWXFVLIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCCC1O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2,2-Dimethoxycyclopentanol (CAS 63703-33-3)

[1][2][3]

Executive Summary

2,2-Dimethoxycyclopentanol (CAS 63703-33-3) is a specialized oxygenated cycloaliphatic building block used primarily in organic synthesis as a masked equivalent of 2-hydroxycyclopentanone .[1][2] By protecting the ketone functionality as a dimethyl acetal (ketal), this compound allows researchers to perform chemoselective transformations on the hydroxyl group or the cyclopentane ring without interference from the electrophilic carbonyl carbon. It is a critical intermediate in the synthesis of cyclopentenones, prostaglandins, and bioactive natural products where stereochemical control at the

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The physicochemical properties of 2,2-dimethoxycyclopentanol are dominated by the acetal functionality, which imparts stability under basic conditions but high lability in acidic environments.

Table 1: Physicochemical Specifications

| Property | Data | Source/Notes |

| CAS Number | 63703-33-3 | Registry |

| IUPAC Name | 2,2-Dimethoxycyclopentan-1-ol | Official Nomenclature |

| Molecular Formula | ||

| Molecular Weight | 146.18 g/mol | Calculated |

| Physical State | Colorless to pale yellow liquid | Standard Ambient Temp |

| Boiling Point | ~75–80 °C @ 0.8 mmHg (Predicted) | Est.[1][2][3] based on cyclohexane analogues [1] |

| Solubility | Soluble in MeOH, EtOH, Et₂O, DCM, THF | Lipophilic/Polar Organic |

| H-Bond Donors | 1 (Hydroxyl) | |

| H-Bond Acceptors | 3 (Ether/Alcohol oxygens) | |

| Stability | Stable in base/neutral; Hydrolyzes in acid | Acetal functionality |

Synthetic Pathways & Manufacturing[8]

The most robust synthesis of 2,2-dimethoxycyclopentanol involves the acid-catalyzed ketalization of 2-hydroxycyclopentanone (adipoin) using trimethyl orthoformate (TMOF) .[1] TMOF serves a dual purpose: it acts as the reagent to supply methoxy groups and as a water scavenger to drive the equilibrium toward the ketal product.

Synthesis Protocol (Acid-Catalyzed Ketalization)

Reaction Logic: Direct reaction of ketones with methanol often results in poor yields due to unfavorable equilibrium. Using TMOF dehydrates the system, forming methyl formate and methanol as byproducts, essentially forcing the reaction to completion.

Reagents:

-

Precursor: 2-Hydroxycyclopentanone[1]

-

Ketalization Agent: Trimethyl orthoformate (TMOF) (Excess)[1]

-

Solvent: Anhydrous Methanol (MeOH)[1]

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA) (1-2 mol%)[1]

Step-by-Step Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Dissolution: Dissolve 2-hydroxycyclopentanone (1.0 equiv) in anhydrous MeOH (0.5 M concentration).

-

Addition: Add TMOF (2.0 – 3.0 equiv) via syringe.

-

Catalysis: Add p-TsOH (0.01 equiv) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with anisaldehyde; product is less polar than starting material).[1]

-

Quench: Add solid

or triethylamine to neutralize the acid catalyst before concentration (Crucial to prevent hydrolysis). -

Workup: Concentrate under reduced pressure. Resuspend residue in diethyl ether, wash with brine, dry over

, and concentrate. -

Purification: Vacuum distillation is preferred over silica chromatography to avoid acid-catalyzed decomposition on the column.[1]

Visualization of Synthesis Pathway

Figure 1: Acid-catalyzed ketalization pathway using TMOF as a water scavenger.[1]

Reactivity & Application Logic

The utility of 2,2-dimethoxycyclopentanol lies in its orthogonal reactivity .[1] The ketal group "masks" the ketone, allowing the hydroxyl group to be manipulated without affecting the carbonyl, or allowing the ring to be subjected to nucleophiles that would otherwise attack the ketone.

Strategic Applications

-

Stereoselective Reduction/Grignard Reactions:

-

If the ketone were unprotected, nucleophiles (e.g., Grignard reagents) would attack the carbonyl.

-

With the ketal protection, the hydroxyl group can be oxidized to a ketone, or converted to a leaving group (tosylate/mesylate) for substitution reactions.

-

-

Prostaglandin Synthesis:

-

The cyclopentane ring is the core scaffold of prostaglandins. This compound allows for the sequential introduction of side chains. The methoxy groups can be removed (hydrolyzed) later to regenerate the ketone, often triggering an elimination to form a cyclopentenone (a key pharmacophore).

-

-

Chiral Resolution:

-

The racemic alcohol can be resolved using lipases (e.g., Candida antarctica Lipase B) to generate enantiomerically pure building blocks.

-

Deprotection Workflow

To regenerate the carbonyl, mild acidic hydrolysis is used.

-

Reagents: Acetone/Water (4:1) + catalytic HCl or PPTS (Pyridinium p-toluenesulfonate).[1]

-

Mechanism: Protonation of methoxy oxygen

Loss of MeOH

Reactivity Flowchart

Figure 2: Divergent synthetic utility of the protected ketal scaffold.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for CAS 63703-33-3 is limited, its profile is derived from analogous cyclopentanols and acetals.[1]

-

Flammability: High.[1][4] Flash point likely < 60°C. Store away from heat/sparks.[1]

-

Reactivity: Incompatible with strong acids. Contact with acid releases methanol and regenerates the ketone.

-

Health Hazards:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and slow hydrolysis.[1]

References

-

PubChem Compound Summary. (2025). 2,2-Dimethoxycyclopentan-1-ol (CID 10855609).[1][2][3] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

Organic Syntheses. (1998).[1] Preparation of 1,1,2,2-tetramethoxycyclohexane (Analogue Synthesis). Org. Synth. 1998, 75, 129.[1] Retrieved from [Link][1]

-

EPA CompTox Dashboard. (2025). 2,2-Dimethoxycyclopentanol (DTXSID70445944).[1][2][3] U.S. Environmental Protection Agency.[1] Retrieved from [Link][1][3]

Sources

- 1. 2,2-Dimethylcyclopentan-1-ol | C7H14O | CID 13468167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,2-Dimethoxycyclopentanol | C7H14O3 | CID 10855609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chemicalbull.com [chemicalbull.com]

An In-depth Technical Guide to the Chemical Structure of 2,2-dimethoxycyclopentan-1-ol

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethoxycyclopentan-1-ol, a functionalized cyclopentane derivative with potential applications in organic synthesis and drug development. The document elucidates the molecule's chemical structure, explores plausible synthetic pathways with detailed mechanistic insights, and presents predicted spectroscopic data for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational understanding of this unique chemical entity.

Introduction

Cyclopentane rings are prevalent structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals. The functionalization of this carbocyclic core with stereochemically defined substituents is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to optimize therapeutic efficacy. 2,2-dimethoxycyclopentan-1-ol represents a versatile building block, incorporating a protected ketone (as a dimethyl acetal) and a secondary alcohol. This arrangement offers a unique platform for further chemical elaboration, making it a molecule of significant interest for the synthesis of complex target structures. The presence of the acetal provides a stable protecting group for the ketone, allowing for selective reactions at the hydroxyl group.

Chemical Structure and Properties

2,2-dimethoxycyclopentan-1-ol, with the chemical formula C₇H₁₄O₃, possesses a cyclopentane ring substituted with a hydroxyl group at the C-1 position and two methoxy groups at the C-2 position. The presence of a chiral center at C-1 indicates that this compound can exist as a pair of enantiomers.

Table 1: Chemical and Physical Properties of 2,2-dimethoxycyclopentan-1-ol

| Property | Value | Source |

| IUPAC Name | 2,2-dimethoxycyclopentan-1-ol | PubChem[1] |

| Molecular Formula | C₇H₁₄O₃ | PubChem[1] |

| Molecular Weight | 146.18 g/mol | PubChem[1] |

| CAS Number | 63703-33-3 | PubChem[1] |

| Canonical SMILES | COC1(CCCC1O)OC | PubChem[1] |

| InChI | InChI=1S/C7H14O3/c1-9-7(10-2)5-3-4-6(7)8/h6,8H,3-5H2,1-2H3 | PubChem[1] |

| InChIKey | DRMHODXWXFVLIR-UHFFFAOYSA-N | PubChem[1] |

| Predicted XLogP3 | 0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Stereochemistry

The C-1 carbon atom, bearing the hydroxyl group, is a stereocenter. Therefore, 2,2-dimethoxycyclopentan-1-ol can exist as (R)-2,2-dimethoxycyclopentan-1-ol and (S)-2,2-dimethoxycyclopentan-1-ol. The specific stereoisomer will have a significant impact on its biological activity and its utility as a chiral building block in asymmetric synthesis.

Caption: 2D Chemical Structure of 2,2-dimethoxycyclopentan-1-ol.

Proposed Synthetic Pathways

Pathway 1: Ketalization followed by Reduction

This pathway involves the protection of the ketone functionality of 2-hydroxycyclopentanone as a dimethyl ketal, followed by the reduction of the newly formed ketone to the target alcohol.

Sources

An In-depth Technical Guide to 2,2-dimethoxycyclopentanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,2-dimethoxycyclopentanol, a molecule with significant potential in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, explore plausible synthetic routes, discuss its potential applications in drug development, and provide a theoretical framework for its spectroscopic characterization.

Core Molecular Attributes of 2,2-dimethoxycyclopentanol

2,2-dimethoxycyclopentanol is a cyclic organic compound featuring a five-membered cyclopentane ring. This scaffold is a common motif in a variety of biologically active natural products and synthetic drugs.[1] The structure is further functionalized with a hydroxyl group and a geminal dimethoxy group (a ketal).

Molecular Formula: C H O

Molecular Weight: 146.18 g/mol

The presence of both a hydroxyl group (a hydrogen bond donor) and ether linkages (hydrogen bond acceptors) imparts a degree of polarity to the molecule, influencing its solubility and interaction with biological targets.

| Property | Value | Source |

| IUPAC Name | 2,2-dimethoxycyclopentan-1-ol | PubChem |

| CAS Number | 63703-33-3 | PubChem |

| Molecular Formula | C₇H₁₄O₃ | PubChem |

| Molecular Weight | 146.18 g/mol | PubChem |

| XLogP3 | 0.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Strategic Synthesis of 2,2-dimethoxycyclopentanol

Conceptual Synthetic Workflow

The proposed synthesis hinges on two key transformations: the protection of a ketone as a ketal and the reduction of a carbonyl group.

Caption: Proposed synthetic pathway to 2,2-dimethoxycyclopentanol.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Ketalization of 2-Hydroxycyclopentanone

The first step involves the acid-catalyzed protection of the ketone functionality in 2-hydroxycyclopentanone as a dimethyl ketal. This reaction is a standard method for protecting carbonyl groups.[2]

-

Rationale: The hydroxyl group in the starting material is less reactive under these conditions than the ketone. The use of an acid catalyst is crucial to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by removing the water formed as a byproduct, often through azeotropic distillation.[3]

-

Protocol:

-

To a solution of 2-hydroxycyclopentanone in methanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

-

The reaction mixture is heated to reflux, and the progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution).

-

The product, 2,2-dimethoxycyclopentanone, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Step 2: Reduction of 2,2-dimethoxycyclopentanone

The second step is the reduction of the newly formed ketone to the corresponding alcohol, 2,2-dimethoxycyclopentanol.

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for the reduction of ketones in the presence of other functional groups like ketals.[4] It is a source of hydride ions (H⁻), which act as nucleophiles and attack the electrophilic carbonyl carbon.

-

Protocol:

-

Dissolve the crude 2,2-dimethoxycyclopentanone in a suitable protic solvent like methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by the slow addition of water or a dilute acid to destroy any unreacted sodium borohydride.

-

Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated to yield the crude 2,2-dimethoxycyclopentanol.

-

Purification can be achieved by column chromatography or distillation.

-

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration and solvent-dependent.

-

Methine Proton (-CH-OH): A multiplet, with its chemical shift influenced by the adjacent hydroxyl and methoxy groups.

-

Methoxy Protons (-OCH₃): Two singlets, as the two methoxy groups are diastereotopic due to the chiral center at C1.

-

Cyclopentane Protons (-CH₂-): A series of complex multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Ketal Carbon (C(OCH₃)₂): A signal in the range of 90-110 ppm, characteristic of a ketal carbon.[5]

-

Carbinol Carbon (-CH-OH): A signal in the range of 60-80 ppm.[5]

-

Methoxy Carbons (-OCH₃): Two distinct signals in the region of 50-60 ppm.

-

Cyclopentane Carbons (-CH₂-): Signals in the aliphatic region, typically between 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C-H Stretch: Sharp absorption bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclopentane ring and methoxy groups.

-

C-O Stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the alcohol and the ketal.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 146, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for cyclic acetals involve the cleavage of the C-O bonds of the ketal, leading to the loss of methoxy groups or methanol.[6] The loss of a methyl group (m/z = 131) and a methoxy group (m/z = 115) are expected fragments.

Applications in Drug Development and Medicinal Chemistry

The cyclopentane scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7] The incorporation of a 2,2-dimethoxycyclopentanol moiety into a larger molecule can offer several advantages in drug design.

Role as a Versatile Scaffold

The cyclopentane ring provides a three-dimensional framework that can be functionalized at various positions to optimize binding to a biological target. The hydroxyl group on 2,2-dimethoxycyclopentanol serves as a key handle for further synthetic modifications, allowing for the attachment of other pharmacophoric groups through esterification, etherification, or other coupling reactions.

Modulation of Physicochemical Properties

The geminal dimethoxy group (ketal) can influence the physicochemical properties of a drug candidate. Ketals are generally stable under neutral and basic conditions but can be designed to be labile under acidic conditions, which could be exploited for prodrug strategies.[3] The overall polarity and lipophilicity (logP) of a molecule can be fine-tuned by the presence of the hydroxyl and methoxy groups, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Therapeutic Areas

Derivatives of cyclopentanone and related structures have been investigated for a range of therapeutic applications, including their use as intermediates in the synthesis of antiviral and anticancer agents.[8][9] The conformational flexibility of the cyclopentane ring allows it to adapt to the binding pockets of various enzymes and receptors. The specific substitution pattern of 2,2-dimethoxycyclopentanol could lead to novel interactions with target proteins, making it an attractive building block for the discovery of new therapeutic agents.

Conclusion

2,2-dimethoxycyclopentanol is a valuable synthetic intermediate with promising applications in drug discovery and development. Its straightforward, albeit not explicitly documented, synthesis and the versatility of its functional groups make it an attractive scaffold for the generation of novel chemical entities. The ability to modulate physicochemical properties and present substituents in a defined three-dimensional space highlights the potential of this molecule in the design of next-generation therapeutics. Further research into the synthesis and biological evaluation of derivatives of 2,2-dimethoxycyclopentanol is warranted to fully explore its potential in medicinal chemistry.

References

-

2-hydroxycyclopentanone Definition. (n.d.). Fiveable. Retrieved February 5, 2026, from [Link]

-

Cyclopentanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

-

Request PDF: Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes. (2025, August 7). ResearchGate. Retrieved February 5, 2026, from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 5, 2026, from [Link]

-

Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry. Retrieved February 5, 2026, from [Link]

-

Cyclopentenone: A special moiety for anticancer drug design. (2025, July 19). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Synthesis of 4,4-disubstituted cyclohexenones. Part 2. Cycloaddition of 2-chloroacrylonitrile to 5-substituted 1,3-dimethoxycyclohexa-1,4-dienes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 5, 2026, from [Link]

-

Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution. (n.d.). Journal of Chemical Education. Retrieved February 5, 2026, from [Link]

-

Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane. (1980, June 18). DTIC. Retrieved February 5, 2026, from [Link]

-

Hydroxy ketone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

-

2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. (2023, July 12). PMC. Retrieved February 5, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 5, 2026, from [Link]

-

Exploring the World of Cyclic Ketones: Structure, Properties, and Reactions. (2026, January 21). Oreate AI Blog. Retrieved February 5, 2026, from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 5, 2026, from [Link]

-

The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. (2016). SciRP.org. Retrieved February 5, 2026, from [Link]

-

19.4b Cyclic Acetals as Protecting Groups for Alcohols. (2021, March 31). YouTube. Retrieved February 5, 2026, from [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018, May 7). ACS Omega. Retrieved February 5, 2026, from [Link]

Sources

- 1. CAS 473-84-7: 2-hydroxycyclopentanone | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Exploring the World of Cyclic Ketones: Structure, Properties, and Reactions - Oreate AI Blog [oreateai.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,2-dimethoxycyclopentanol in Organic Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-dimethoxycyclopentanol. In the absence of extensive empirical data for this specific molecule, this document serves as a predictive framework, grounded in fundamental principles of physical organic chemistry and established methodologies for solubility determination. Herein, we dissect the molecular structure of 2,2-dimethoxycyclopentanol to forecast its behavior in a range of common organic solvents and provide detailed protocols for the experimental validation of these predictions.

Introduction: The Significance of Solubility for 2,2-dimethoxycyclopentanol

2,2-dimethoxycyclopentanol is a substituted cyclopentanol derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. As a chiral building block, its utility is intrinsically linked to its behavior in solution. Understanding its solubility is paramount for a variety of applications, including:

-

Reaction Media Selection: Optimizing reaction conditions and yields by ensuring the compound and other reactants are adequately solvated.

-

Purification and Crystallization: Developing effective purification strategies, such as recrystallization, which rely on differential solubility in various solvents.

-

Formulation Development: In the context of drug development, solubility is a critical determinant of a compound's bioavailability and the feasibility of creating stable liquid formulations.

-

Analytical Characterization: Preparing solutions for analysis by techniques such as NMR, HPLC, and mass spectrometry.

This guide will provide a robust theoretical framework to anticipate the solubility of 2,2-dimethoxycyclopentanol and equip researchers with the practical knowledge to determine it empirically.

Molecular Structure: The Key to Understanding Solubility

The solubility of a compound is dictated by its molecular structure. 2,2-dimethoxycyclopentanol possesses several key structural features that will govern its interactions with organic solvents:

-

A Cyclopentanol Core: A five-membered aliphatic ring, which is predominantly nonpolar in nature.

-

A Hydroxyl Group (-OH): This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Two Methoxy Groups (-OCH₃): These groups introduce polarity due to the electronegative oxygen atom and can act as hydrogen bond acceptors. The presence of two methoxy groups forming a ketal at the C2 position sterically hinders the adjacent hydroxyl group to some extent, which may influence its hydrogen bonding capacity.

The interplay of the nonpolar cyclopentyl ring and the polar hydroxyl and methoxy groups will result in an amphiphilic character, suggesting that the solubility of 2,2-dimethoxycyclopentanol will be highly dependent on the nature of the solvent.

The Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This adage is based on the principle that a solute will dissolve most readily in a solvent that has a similar polarity and intermolecular forces. The primary intermolecular forces at play are:

-

Van der Waals Forces (Dispersion Forces): Weak, temporary attractions between molecules, predominant in nonpolar compounds.

-

Dipole-Dipole Interactions: Electrostatic attractions between polar molecules.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom.[2][3][4]

The solubility of 2,2-dimethoxycyclopentanol in a given solvent will depend on the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.[2]

Predicting the Solubility of 2,2-dimethoxycyclopentanol

Based on its molecular structure and the principles of solubility, we can predict the solubility of 2,2-dimethoxycyclopentanol in different classes of organic solvents.

Qualitative Solubility Prediction

| Solvent Class | Representative Solvents | Predicted Solubility of 2,2-dimethoxycyclopentanol | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The hydroxyl group of 2,2-dimethoxycyclopentanol can form strong hydrogen bonds with the hydroxyl groups of these solvents.[3][4] The methoxy groups can also act as hydrogen bond acceptors. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | These solvents are polar and can engage in dipole-dipole interactions with 2,2-dimethoxycyclopentanol. They can also act as hydrogen bond acceptors for the hydroxyl group of the solute. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to Low | The nonpolar cyclopentyl ring will have favorable van der Waals interactions with these solvents. However, the polar hydroxyl and methoxy groups will be less favorably solvated, likely limiting overall solubility. |

The Role of Hydrogen Bonding

The presence of a hydroxyl group is a dominant factor in the solubility of alcohols.[2][4] Similarly, the ether-like methoxy groups can participate in hydrogen bonding as acceptors. The ability of 2,2-dimethoxycyclopentanol to both donate and accept hydrogen bonds suggests it will be most soluble in solvents that can also participate in hydrogen bonding. In non-hydrogen-bonding solvents, the solute molecules will have a tendency to self-associate through hydrogen bonding, which can reduce their solubility.

The interplay of intermolecular and intramolecular hydrogen bonding in ether alcohols can be complex and influence their physical properties.[5]

A Quantitative Approach: Hansen Solubility Parameters (HSP)

For a more refined prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[6][7][8] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[8] While experimentally determined HSP values for 2,2-dimethoxycyclopentanol are not available, they can be estimated using group contribution methods.

Experimental Determination of Solubility: A Validated Protocol

Given the predictive nature of the information presented, experimental verification is crucial. The following protocol provides a robust method for determining the solubility of 2,2-dimethoxycyclopentanol.

Materials and Equipment

-

2,2-dimethoxycyclopentanol

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, THF, hexane, toluene)

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator[9]

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

HPLC or GC-MS for quantitative analysis

-

Glass vials with screw caps

-

Micropipettes

Experimental Workflow

Figure 1: Experimental workflow for determining the solubility of 2,2-dimethoxycyclopentanol.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of 2,2-dimethoxycyclopentanol. The exact amount should be recorded.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to ensure thorough mixing.[9]

-

If the solid does not readily dissolve, place the vials in a water bath sonicator for up to 5 minutes.[9]

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for sedimentation of the excess solid.

-

Centrifuge the vials to ensure complete separation of the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

-

Quantitative Analysis:

-

Dilute the aliquot of the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC or GC-MS method to determine the concentration of 2,2-dimethoxycyclopentanol.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

-

Predictive Models for Solubility

For high-throughput screening or in the absence of experimental resources, computational models can provide an estimate of solubility.

-

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a compound with its physical properties, including solubility.[10][11]

-

Machine Learning and Deep Learning Models: These data-driven approaches can predict solubility with increasing accuracy, provided they are trained on large and relevant datasets.[12][13][14][15][16]

It is important to note that the accuracy of these in silico models is dependent on the quality and relevance of the training data.

Conclusion

References

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. entechonline.com [entechonline.com]

- 5. mdpi.com [mdpi.com]

- 6. kinampark.com [kinampark.com]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. specialchem.com [specialchem.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Development of QSAR models for in silico screening of antibody solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00217A [pubs.rsc.org]

- 13. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

- 14. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2-dimethoxycyclopentanol (PubChem CID: 10855609)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentane ring is a foundational scaffold in medicinal chemistry, celebrated for its conformational flexibility and its role as a core component in a multitude of biologically active compounds.[1] From prostaglandins to antiviral agents, the five-membered carbocycle offers a versatile platform for the design of novel therapeutics. This guide provides a comprehensive technical overview of a specific derivative, 2,2-dimethoxycyclopentanol, a molecule of interest due to its potential as a synthetic intermediate in the development of complex cyclopentane-based drugs. While direct biological data for this compound is not extensively documented, its structural features—a cyclopentanol backbone and a dimethoxy ketal—suggest significant applications in organic synthesis and drug discovery. This document will delve into its chemical properties, a plausible synthetic pathway with detailed protocols, and its potential roles in the synthesis of advanced pharmaceutical agents.

Chemical Identity and Properties

2,2-dimethoxycyclopentanol is a unique small molecule that combines the structural features of a cyclopentanol and a dimethyl ketal. The presence of the hydroxyl group introduces polarity and a site for further chemical modification, while the dimethoxy group serves as a protecting group for a ketone functionality.[2]

| Property | Value | Source |

| PubChem CID | 10855609 | [2] |

| Molecular Formula | C₇H₁₄O₃ | [2] |

| Molecular Weight | 146.18 g/mol | [2] |

| IUPAC Name | 2,2-dimethoxycyclopentan-1-ol | [2] |

| CAS Number | 63703-33-3 | [2] |

| Topological Polar Surface Area | 38.7 Ų | [2] |

| XLogP3-AA | 0.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthetic Rationale and Proposed Workflow

The synthesis of 2,2-dimethoxycyclopentanol is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be devised starting from the commercially available precursor, 2,2-dimethylcyclopentanone. The overall strategy involves the α-hydroxylation of the ketone followed by ketalization.

Sources

An In-depth Technical Guide to the Core Differences Between 2,2-dimethoxycyclopentanol and Cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic synthesis and pharmaceutical development, the distinction between a reactive carbonyl compound and its protected derivative is fundamental. This guide provides a detailed comparative analysis of cyclopentanone, a versatile cyclic ketone, and 2,2-dimethoxycyclopentanol, a key synthetic intermediate. We will explore their profound differences in molecular structure, physicochemical properties, and chemical reactivity. The core of this analysis focuses on the strategic use of the ketal functional group in 2,2-dimethoxycyclopentanol as a protecting group, a cornerstone concept in the multistep synthesis of complex molecules. By elucidating these differences through spectroscopic data, reaction mechanisms, and practical synthetic applications, this document aims to equip researchers with the foundational knowledge required to effectively utilize these compounds in drug discovery and development.

Introduction: The Ketone and its Protected Ketal-Alcohol Derivative

Cyclopentanone is a five-membered cyclic ketone, a foundational building block in organic chemistry.[1] Its carbonyl group is a site of high reactivity, making it a valuable precursor for a wide array of chemical transformations and the synthesis of diverse molecular scaffolds.[2][3] This reactivity, however, can be a liability in complex syntheses where specific reactions are desired at other locations on a molecule.

This challenge is overcome through the concept of protecting groups, where a reactive functional group is temporarily masked. 2,2-dimethoxycyclopentanol exemplifies this strategy. It is structurally derived from cyclopentanone but possesses two distinct and crucial modifications: the carbonyl group has been converted into a dimethyl ketal, and a hydroxyl group is present on the ring. This transformation fundamentally alters the molecule's chemical behavior, converting the reactive ketone into a stable, selectively reactive alcohol-containing intermediate. Understanding the interplay and distinct properties of these two molecules is crucial for designing efficient and high-yield synthetic routes in pharmaceutical manufacturing.

Molecular Structure and Physicochemical Properties

The structural divergence between cyclopentanone and 2,2-dimethoxycyclopentanol leads to significant differences in their physical and chemical properties.

Cyclopentanone: A planar, cyclic compound with the formula C₅H₈O.[4] The dominant feature is the sp²-hybridized carbonyl carbon, which makes the molecule polar and susceptible to nucleophilic attack.[5] It is a colorless liquid with a characteristic peppermint-like odor.[4][6]

2,2-dimethoxycyclopentanol: With a formula of C₇H₁₄O₃, this molecule is more complex. The original carbonyl carbon is now a sp³-hybridized quaternary carbon bonded to two methoxy groups (a ketal). The presence of a hydroxyl group (-OH) on an adjacent carbon introduces a chiral center, meaning this compound can exist as different stereoisomers. This addition of functional groups increases the molecular weight and alters intermolecular forces, affecting properties like boiling point and solubility.

Comparative Physicochemical Data

| Property | Cyclopentanone | 2,2-dimethoxycyclopentanol |

| Molecular Formula | C₅H₈O[4] | C₇H₁₄O₃ |

| Molar Mass | 84.12 g/mol [4] | 146.18 g/mol |

| Key Functional Groups | Ketone (C=O) | Ketal (-C(OCH₃)₂-), Alcohol (-OH) |

| Appearance | Colorless liquid[4][7] | Data not widely published, expected to be a liquid or low-melting solid |

| Boiling Point | 130.6 °C[4][7] | Higher than cyclopentanone (estimated) |

| Density | 0.95 g/cm³[4] | Higher than cyclopentanone (estimated) |

| Solubility in Water | Slightly soluble[4] | Potentially higher due to H-bonding capability of the -OH group |

Spectroscopic and Analytical Differentiation

Distinguishing between these two compounds in a laboratory setting is straightforward using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Cyclopentanone exhibits a strong, sharp absorption peak characteristic of a ketone C=O stretch, typically appearing around 1740-1750 cm⁻¹. This peak is completely absent in the spectrum of 2,2-dimethoxycyclopentanol. Instead, the latter will show a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretch of the alcohol group, and strong C-O stretching bands between 1000-1200 cm⁻¹ for the ketal and alcohol groups.

-

¹³C NMR Spectroscopy: The most telling difference is the chemical shift of the carbon atom of the primary functional group. In cyclopentanone, the carbonyl carbon (C=O) gives a distinct signal far downfield, typically around 220 ppm.[8][9] In 2,2-dimethoxycyclopentanol, this carbon is now a quaternary ketal carbon (C(OR)₂) and appears much further upfield, generally in the 90-110 ppm range.

-

¹H NMR Spectroscopy: Cyclopentanone has a relatively simple ¹H NMR spectrum, often showing two multiplets for the alpha and beta protons.[10][11] 2,2-dimethoxycyclopentanol presents a more complex spectrum. Key distinguishing signals include two singlets around 3.1-3.3 ppm for the six protons of the two non-equivalent methoxy (-OCH₃) groups, and a signal for the proton on the carbon bearing the hydroxyl group (CH-OH).

Chemical Reactivity: The Core Functional Difference

The most significant distinction lies in their chemical reactivity, which defines their respective roles in synthesis.

Cyclopentanone: The Electrophilic Hub

The carbonyl group of cyclopentanone is highly electrophilic, making it a target for a vast range of nucleophiles.[2] Its reactivity is central to forming new carbon-carbon and carbon-heteroatom bonds. Key reactions include:

-

Nucleophilic Addition: Reacts with Grignard reagents, organolithiums, and hydrides (e.g., NaBH₄) to form alcohols.

-

Enolate Formation: The protons alpha to the carbonyl are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile for alkylation and aldol condensation reactions.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Reductive Amination: Forms amines in the presence of ammonia or an amine and a reducing agent.

2,2-dimethoxycyclopentanol: The Protected and Selectively Reactive Intermediate

This molecule has two key features: a chemically inert protecting group and a reactive hydroxyl group.

The Ketal as a Protecting Group: The dimethyl ketal is stable under neutral, basic, and nucleophilic conditions.[12] This stability is the primary reason for its use. It effectively "hides" the reactive ketone, allowing the chemist to perform reactions on other parts of the molecule without unintended side reactions at the carbonyl position.

Reactivity of the Hydroxyl Group: The alcohol functional group is now the primary site of reactivity. It can undergo:

-

Oxidation: Can be oxidized to a ketone (if the protecting group were not present, selective oxidation would be impossible).

-

Esterification/Etherification: Can be converted to esters or ethers to introduce new functional groups.

-

Substitution: Can be converted into a good leaving group (e.g., a tosylate) and displaced by a nucleophile.

The true power of this strategy is realized when the ketal is removed. After the desired modifications have been made using the alcohol's reactivity, the ketone can be regenerated through acid-catalyzed hydrolysis .[13] Treatment with aqueous acid quantitatively converts the ketal back to the cyclopentanone carbonyl group, unveiling the ketone in the final stages of a synthesis.[12][14]

The Strategic Workflow: Synthesis and Deprotection

The relationship and utility of these two compounds are best illustrated by a typical synthetic workflow. The conversion of a ketone to a ketal is a standard procedure in organic synthesis.

Protocol: Ketal Protection of Cyclopentanone

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add cyclopentanone, a 5-10 fold excess of methanol (as both reagent and solvent), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, TsOH).

-

Reaction: Heat the mixture to reflux. The Dean-Stark trap will collect the water byproduct, driving the equilibrium towards the formation of the ketal.

-

Monitoring: The reaction progress can be monitored by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction, quench the acid catalyst with a mild base (e.g., triethylamine or saturated NaHCO₃ solution), and remove the excess methanol under reduced pressure. The resulting product is 2,2-dimethoxycyclopentane. Subsequent reduction (e.g., with NaBH₄) would be required to generate 2,2-dimethoxycyclopentanol if the starting material was a keto-aldehyde, but for the purpose of this guide, the key transformation is the protection of the ketone.

Protocol: Ketal Deprotection (Hydrolysis)

-

Setup: Dissolve the ketal-protected compound (e.g., a derivative of 2,2-dimethoxycyclopentanol) in a solvent such as acetone or tetrahydrofuran (THF).

-

Reaction: Add a dilute aqueous acid solution (e.g., 1M HCl or H₂SO₄) and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the ketal and the appearance of the ketone product.

-

Workup: Neutralize the acid with a base, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the deprotected ketone.

The following diagram illustrates the strategic role of ketal protection in a multi-step synthesis.

Caption: Synthetic strategy using a ketal protecting group.

Applications in Drug Development

Cyclopentanone is not just a simple building block; it is a key structural motif and starting material in numerous pharmaceuticals and fragrances.[15][16][17] Its derivatives are found in antiviral medications, agrochemicals, and are essential for synthesizing various jasmonate fragrances used in personal care products.[3][17]

The ketal protection/deprotection strategy , exemplified by the relationship between these two molecules, is a fundamental and indispensable tool in the synthesis of complex active pharmaceutical ingredients (APIs). It allows for the construction of intricate molecular architectures by ensuring that reactions occur only at the desired locations, thereby increasing overall yield and purity, which are critical factors in pharmaceutical manufacturing.

Conclusion

The difference between 2,2-dimethoxycyclopentanol and cyclopentanone is a clear illustration of a core principle in modern organic chemistry: the strategic manipulation of functional group reactivity. Cyclopentanone is a reactive, versatile chemical precursor, while 2,2-dimethoxycyclopentanol is its stabilized, selectively functional counterpart. The former is a tool for direct bond formation at the carbonyl, while the latter is an intermediate designed for multi-step sequences where that same carbonyl must be temporarily silenced. For researchers in drug development, mastering the conceptual and practical differences between such compounds is essential for the rational design and efficient execution of synthetic routes to novel therapeutic agents.

References

-

Business Research Insights. (2026, January 12). Cyclopentanone Market Size, Share - [2025 To 2034] Report. Retrieved from [Link]

-

ChemAnalyst. (2024). Cyclopentanone Market Size, Share, Growth & Forecast 2035. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, August 12). 10.4: Acetals and Ketals. Retrieved from [Link]

-

Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Cyclopentanone (FDB003481). Retrieved from [Link]

-

Inchem.org. (2021). ICSC 0427 - CYCLOPENTANONE. Retrieved from [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopentanone | C5H8O | CID 8452. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentanone. NIST WebBook. Retrieved from [Link]

-

SciRP.org. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Retrieved from [Link]

-

The Good Scents Company. (n.d.). cyclopentanone, 120-92-3. Retrieved from [Link]

-

UCI Open. (2012, April 24). Chem 51C. Lec 07. Organic Chemistry: Acid-Catalyzed Formation of Hydrates, Hemiacetals, and Acetals from Aldehydes and Ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopentanone. Retrieved from [Link]

Sources

- 1. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. webqc.org [webqc.org]

- 3. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

- 4. Cyclopentanone - Wikipedia [en.wikipedia.org]

- 5. CAS 120-92-3: Cyclopentanone | CymitQuimica [cymitquimica.com]

- 6. cyclopentanone, 120-92-3 [thegoodscentscompany.com]

- 7. Cyclopentanone | 120-92-3 [chemicalbook.com]

- 8. Showing Compound Cyclopentanone (FDB003481) - FooDB [foodb.ca]

- 9. Cyclopentanone(120-92-3) 13C NMR spectrum [chemicalbook.com]

- 10. Cyclopentanone(120-92-3) 1H NMR spectrum [chemicalbook.com]

- 11. reddit.com [reddit.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. businessresearchinsights.com [businessresearchinsights.com]

- 16. Cyclopentanone Market Size, Share, Growth & Forecast 2035 [chemanalyst.com]

- 17. products.basf.com [products.basf.com]

A-Scientist's-Guide-to-2,2-dimethoxycyclopentanol-Navigating-Safety-and-Handling-of-a-Novel-Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific, publicly available Safety Data Sheet (SDS) was found for 2,2-dimethoxycyclopentanol. This guide has been constructed by synthesizing data from structurally similar compounds, established chemical safety principles, and predictive hazard assessments. The protocols and recommendations herein are intended to provide a robust framework for risk assessment and safe handling in a research environment. All procedures should be conducted with rigorous adherence to institutional safety protocols and after a thorough, case-specific risk assessment.

Executive Summary: The-Challenge-of-Novel-Chemical-Entities

In the fast-paced world of drug discovery and chemical research, scientists frequently encounter novel or sparsely documented compounds. 2,2-dimethoxycyclopentanol is one such molecule. While its structure—a cyclopentanol ring with a geminal dimethoxy group—suggests potential utility as a chiral building block or intermediate, the absence of a formal Safety Data Sheet (SDS) necessitates a proactive and principled approach to safety.

This guide provides a comprehensive framework for researchers to evaluate and safely handle 2,2-dimethoxycyclopentanol. By analyzing its constituent functional groups (an alcohol and a diether/ketal) and referencing data from analogous compounds like cyclopentanol and other dialkoxyalkanes, we can construct a reliable preliminary safety profile. This document outlines the predicted hazards, establishes rigorous handling and storage protocols, and details emergency procedures, empowering researchers to work with this compound with the highest degree of safety and scientific integrity.

Deconstructing the Molecule: A-Hazard-Analysis-from-First-Principles

The molecular structure of 2,2-dimethoxycyclopentanol is our primary source of information for hazard prediction. The molecule combines two key functional groups on a cyclopentane scaffold: a secondary alcohol (-OH) and a geminal diether, which can also be viewed as a ketal.

-

Cyclopentanol Moiety: The alcohol group suggests that the compound is likely a viscous liquid with a characteristic odor.[1] Alcohols as a class can be irritants to the skin and eyes and may cause dizziness or lightheadedness upon inhalation of vapors.[2] Cyclopentanol itself is classified as a flammable liquid.[3][4]

-

Dimethoxy (Ketal) Moiety: The 2,2-dimethoxy group is structurally similar to an ether. Ethers are notorious for their ability to form explosive peroxides upon exposure to air and light.[5][6] This is a critical, and perhaps the most severe, potential hazard associated with 2,2-dimethoxycyclopentanol. The presence of tertiary hydrogens on the cyclopentane ring could further facilitate radical-mediated autoxidation.[7]

Based on this structural deconstruction, we can anticipate a compound that is likely a flammable, irritating liquid with the significant potential to form shock-sensitive peroxides over time.

Predicted Hazard Profile and GHS Classification

While no official GHS classification exists, a predicted profile can be established based on the hazards of its functional components.

| Hazard Class | Predicted Classification & Statement | Rationale & Supporting Evidence |

| Physical Hazards | Flammable Liquid, Category 3 (H226) | The parent alcohol, cyclopentanol, is a flammable liquid.[4] The addition of the dimethoxy group is unlikely to significantly decrease its flammability. Vapors may be heavier than air and can form explosive mixtures with air.[1][3] |

| Health Hazards | Skin Irritation, Category 2 (H315) Eye Irritation, Category 2A (H319) Specific Target Organ Toxicity - Single Exposure, Category 3 (H335) | Structurally similar 2,2-dimethylcyclopentan-1-ol is noted to cause skin and serious eye irritation, and may cause respiratory irritation.[8] Cyclopentanol is also a known skin and eye irritant.[2] |

| Additional Hazards | Potential for forming explosive peroxides | The ether-like ketal structure is susceptible to autoxidation in the presence of oxygen, a process catalyzed by light and heat.[9] This can form shock-sensitive peroxide crystals, a severe and often hidden danger.[6] |

Safe Handling and Engineering Controls: A-Validated-Protocol

A multi-layered approach to safety is essential when handling chemicals with unknown properties. The following protocols are designed as a self-validating system, ensuring multiple checks and balances are in place.

Engineering Controls

-

Ventilation: All manipulations of 2,2-dimethoxycyclopentanol must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3][10]

-

Ignition Source Control: The work area must be free of all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[11][12] Use only explosion-proof electrical equipment for any large-scale operations.[11]

-

Static Discharge: For transfers of significant quantities (>1L), ensure that both the source and receiving containers are properly grounded and bonded to prevent static discharge, which can ignite flammable vapors.[3][10]

Personal Protective Equipment (PPE)

A standard PPE ensemble provides the primary barrier against exposure.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile gloves (check manufacturer's breakthrough time). | Protects against skin contact and irritation.[13][14] Do not touch chemicals with bare hands.[15] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes that can cause serious eye irritation.[10][13] |

| Body Protection | Flame-resistant laboratory coat. | Protects skin and clothing from splashes and provides a layer of protection in case of a flash fire. |

| Respiratory Protection | Not generally required if work is conducted in a fume hood. | In case of a large spill or ventilation failure, an air-purifying respirator with an organic vapor cartridge may be necessary. |

Workflow Diagram: Safe Chemical Handling

Caption: Decision-making process for peroxide testing and management.

Emergency Procedures: Self-Validating Response Protocols

In the event of an emergency, a clear, logical, and rehearsed response is critical.

Spills

-

Assess: Evaluate the size of the spill. If it is large or you are not comfortable handling it, evacuate and call emergency services.

-

Control: Eliminate all ignition sources immediately. [4]3. Contain: Use a non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Clean: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. [11]5. Ventilate: Allow the area to ventilate thoroughly.

Exposures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention. [4]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. [4][14]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [4]

Fire

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or "alcohol-resistant" foam. [16]A water spray can be used to cool fire-exposed containers. [4]* Hazards: Vapors are flammable and may travel to an ignition source and flash back. [16]Containers may explode when heated. [16]Combustion will produce carbon monoxide and carbon dioxide. [16]

Conclusion: A-Culture-of-Proactive-Safety

The handling of novel chemical entities like 2,2-dimethoxycyclopentanol is a testament to a laboratory's safety culture. The absence of established data is not a barrier but a call for a more rigorous, principles-based approach to safety. By deconstructing the molecule's potential hazards, implementing robust engineering and PPE controls, and maintaining unwavering vigilance against the formation of peroxides, researchers can confidently and safely explore the synthetic potential of this and other novel compounds. This proactive, knowledge-driven approach to safety is the bedrock of responsible and groundbreaking scientific research.

References

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Methylcyclopentanone. Retrieved from [Link]

-

Airgas. (2020). Safety Data Sheet: Neopentane (2,2-Dimethylpropane). Retrieved from [Link]

-

Linde Gas. (2017). SAFETY DATA SHEET 2,2-Dimethylpropane. Retrieved from [Link]

-

New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Cyclopentanol. Retrieved from [Link]

-

Axis Insurance. (2021). 8 Safety Precautions for Handling Toxic Chemicals During Manufacturing. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Cyclopentanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13468167, 2,2-Dimethylcyclopentan-1-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl ether peroxide. Retrieved from [Link]

-

The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10855609, 2,2-Dimethoxycyclopentanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-carbethoxycyclooctanone. Retrieved from [Link]

-

University of Louisville. (n.d.). Peroxide-Forming Chemicals. Retrieved from [Link]

-

Health and Safety Executive. (n.d.). Chemicals - safe use and handling. Retrieved from [Link]

-

Labour Department, Hong Kong. (n.d.). Hazards During Chemicals in Use and Safety Guidelines. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Peroxide Formation. Retrieved from [Link]

-

Work-Fit. (2023). The Do's and Don'ts of Chemical Safety. Retrieved from [Link]

Sources

- 1. CYCLOPENTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. nj.gov [nj.gov]

- 3. carlroth.com [carlroth.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]

- 6. louisville.edu [louisville.edu]

- 7. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 8. 2,2-Dimethylcyclopentan-1-ol | C7H14O | CID 13468167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]

- 10. chemos.de [chemos.de]

- 11. airgas.com [airgas.com]

- 12. produkte.linde-gas.at [produkte.linde-gas.at]

- 13. chemicals.co.uk [chemicals.co.uk]

- 14. hse.gov.uk [hse.gov.uk]

- 15. labour.gov.hk [labour.gov.hk]

- 16. fishersci.fr [fishersci.fr]

The Strategic Utility of 2,2-Dimethoxycyclopentanol in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect in Complex Molecule Synthesis

In the intricate landscape of pharmaceutical development, the journey from a simple starting material to a complex, life-altering active pharmaceutical ingredient (API) is paved with a series of strategic chemical transformations. Among the vast arsenal of tools available to the synthetic chemist, certain intermediates emerge as pivotal players, unlocking efficient and elegant pathways to desired molecular architectures. 2,2-Dimethoxycyclopentanol is one such unassuming yet powerful architect. Its true value lies not in its inherent biological activity, but in its role as a meticulously designed building block, a protected precursor that guides the construction of complex molecules with precision and control. This technical guide delves into the core attributes of 2,2-dimethoxycyclopentanol, exploring its synthesis, chemical rationale, and its significant application as a pharmaceutical intermediate, particularly in the synthesis of prostaglandins.

Core Chemical Principles: The Power of Protection and Stereocontrol

The strategic importance of 2,2-dimethoxycyclopentanol is rooted in two fundamental concepts in organic synthesis: protecting groups and stereocontrol. The dimethoxy acetal functionality serves as a robust protecting group for a ketone, masking its reactivity towards nucleophiles and bases.[1] This protection is crucial in multi-step syntheses where a ketone's reactivity could interfere with transformations at other sites in the molecule. The subsequent hydroxyl group provides a handle for further functionalization or can be the result of a stereocontrolled reduction, setting a key stereocenter for the final API.

Table 1: Physicochemical Properties of 2,2-Dimethoxycyclopentanol

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | PubChem[2] |

| Molecular Weight | 146.18 g/mol | PubChem[2] |

| IUPAC Name | 2,2-dimethoxycyclopentan-1-ol | PubChem[2] |

| CAS Number | 63703-33-3 | PubChem[2] |

The Synthetic Pathway to 2,2-Dimethoxycyclopentanol: A Step-by-Step Elucidation

The synthesis of 2,2-dimethoxycyclopentanol is a logical sequence of well-established organic transformations, starting from readily available precursors. The overall strategy involves the formation of a cyclopentanone ring system, followed by the protection of the ketone as a dimethyl acetal, and finally, the stereoselective reduction of a carbonyl group (if not already a hydroxyl) to the desired alcohol.

Caption: Synthetic pathway to 2,2-dimethoxycyclopentanol.

Part 1: Synthesis of the Cyclopentanone Core

The journey begins with the construction of the five-membered ring. A common and efficient method is the Dieckmann condensation of an adipic ester, which yields a cyclopentanone-2-carboxylic ester.[3] This intermediate can then be alkylated and subsequently decarboxylated to afford a 2-substituted cyclopentanone.[3]

Experimental Protocol: Synthesis of a 2-Substituted Cyclopentanone (General Procedure)

-

Dieckmann Condensation: An adipic ester is treated with a strong base, such as sodium ethoxide, in an inert solvent like toluene. The reaction mixture is heated to facilitate the intramolecular condensation, followed by acidic workup to yield the cyclopentanone-2-carboxylic ester.

-

Alkylation: The cyclopentanone-2-carboxylic ester is deprotonated with a suitable base and then reacted with an alkyl halide to introduce the desired substituent at the 2-position.

-

Hydrolysis and Decarboxylation: The resulting 2-alkyl-cyclopentanone-2-carboxylic ester is heated in the presence of an acid to hydrolyze the ester and induce decarboxylation, yielding the 2-substituted cyclopentanone.[3]

Part 2: Protection of the Carbonyl Group as a Dimethyl Acetal

With the cyclopentanone core in hand, the next critical step is the protection of the ketone functionality. This is typically achieved by reacting the ketone with an excess of methanol in the presence of an acid catalyst. The equilibrium of this reaction is driven towards the product by removing the water formed during the reaction.[1]

Caption: Mechanism of acid-catalyzed acetal formation.

Experimental Protocol: Acetalization of a Cyclopentanone (General Procedure)

-

The cyclopentanone derivative is dissolved in an excess of anhydrous methanol.

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid or a strong acid-based ion-exchange resin, is added.[4]

-

The reaction mixture is stirred, often with a means to remove water, such as a Dean-Stark apparatus or the use of a dehydrating agent like 2,2-dimethoxypropane.[5]

-

Upon completion, the reaction is quenched with a mild base, and the product, 2,2-dimethoxycyclopentanone, is isolated and purified.

Part 3: Stereoselective Reduction to 2,2-Dimethoxycyclopentanol

The final step in the synthesis is the reduction of the ketone (if the starting material was a diketone or a keto-ester) to the corresponding alcohol. For many pharmaceutical applications, the stereochemistry of this newly formed hydroxyl group is critical. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity for ketones and aldehydes.[6][7][8] The stereochemical outcome of the reduction can often be influenced by the steric environment around the carbonyl group.

Experimental Protocol: Reduction of 2,2-Dimethoxycyclopentanone (General Procedure)

-

2,2-Dimethoxycyclopentanone is dissolved in a protic solvent, typically methanol or ethanol.[6]

-

The solution is cooled in an ice bath, and sodium borohydride is added portion-wise.

-

The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of a weak acid or water.

-

The product, 2,2-dimethoxycyclopentanol, is extracted with an organic solvent, dried, and purified by chromatography or distillation.

Application in Pharmaceutical Synthesis: The Case of Prostaglandins

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are the basis for numerous therapeutic agents.[9] A key structural feature of many prostaglandins is a substituted cyclopentane ring.[] The synthesis of these complex molecules often requires a strategic approach to introduce the various functional groups and stereocenters with high fidelity.

2,2-Dimethoxycyclopentanol serves as a valuable intermediate in prostaglandin synthesis by providing a protected cyclopentane core with a pre-installed hydroxyl group, which can be a key stereocenter. The dimethoxy acetal protects the C1 carbonyl group of the prostaglandin precursor while the side chains are elaborated.

Caption: General strategy for prostaglandin synthesis.

Spectroscopic Characterization

The identity and purity of 2,2-dimethoxycyclopentanol are confirmed through standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for 2,2-Dimethoxycyclopentanol

| Technique | Key Features |

| ¹H NMR | - Singlets for the two methoxy groups (~3.2-3.4 ppm). - A multiplet for the proton on the carbon bearing the hydroxyl group (~3.8-4.2 ppm). - Multiplets for the cyclopentane ring protons (~1.5-2.0 ppm). - A broad singlet for the hydroxyl proton. |

| ¹³C NMR | - A signal for the carbon of the acetal (~100-110 ppm). - Signals for the two methoxy carbons (~50-55 ppm). - A signal for the carbon bearing the hydroxyl group (~70-75 ppm). - Signals for the other cyclopentane carbons. |

| IR | - A broad O-H stretch (~3400 cm⁻¹). - C-H stretches from the alkyl and methoxy groups (~2850-3000 cm⁻¹). - C-O stretches from the alcohol and acetal (~1050-1150 cm⁻¹). |

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2,2-dimethoxycyclopentanol and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.

Conclusion: A Versatile Tool for Pharmaceutical Innovation

2,2-Dimethoxycyclopentanol exemplifies the elegance and strategic thinking that underpin modern pharmaceutical synthesis. By combining the principles of carbonyl protection and stereocontrolled transformations, this intermediate provides a reliable and versatile platform for the construction of complex and biologically active molecules. Its role in the synthesis of prostaglandins and their analogues highlights its importance in the development of essential medicines. As the demand for more sophisticated and efficient synthetic routes continues to grow, the strategic application of well-designed intermediates like 2,2-dimethoxycyclopentanol will remain a cornerstone of pharmaceutical innovation.

References

-

Marsili, L. A., Pergomet, J. L., Gandon, V., & Riveira, M. J. (2018). Iodine-Catalyzed Iso-Nazarov Cyclization of Conjugated Dienals for the Synthesis of 2-Cyclopentenones. Organic Letters, 20(23), 7628–7632. [Link]

- Google Patents. (1997). Process for the preparation of 2-substituted cyclopentanones. US5672763A.

- Patsnap. (2021). Preparation method of 2, 2-dimethyl cyclopentanone. CN113087022A.

-

Transtutors. (2022). Experiment 4: Borohydride Reduction Of 2-Methylcyclohexanone. [Link]

-

Odinity. (2013). Sodium Borohydride Reduction of 2-methylcylohexanone. [Link]

- Wang, L. (2018). Preparation method of 2,2-dimethoxypropane. CN108084329A.

-

Organic Chemistry Portal. Dimethyl Acetals. [Link]

-

Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185–210. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of 2-Methoxy Carbonyl Cyclopentanone: A Versatile Pharmaceutical Intermediate. [Link]

-

Chemistry LibreTexts. (2021). Acetals as Protecting Groups. [Link]

-

Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

-

PubChem. 2,2-Dimethoxycyclopentanol. [Link]

-

Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 2,2-dimethylpentane. [Link]

-

NPTEL IIT Bombay. (2022). Lecture 10: Total synthesis of Prostaglandin (Corey). [Link]

-

Ataman Kimya. 2,2-DIMETHOXYPROPANE. [Link]

- Google Patents. (1988). Process for the production of 2,2-dimethoxypropane. US4775447A.

-

Chemistry LibreTexts. (2024). Uses of 13C NMR Spectroscopy. [Link]

-

ResearchGate. (2019). Deprotection of the methoxy groups, followed by alkylation (R = 2-ethylhexyl). [Link]

-

ResearchGate. (2025). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. [Link]

-

MDPI. (2023). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2,2-dimethylpentane. [Link]

-

MDPI. (2021). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

-

Wikipedia. 2,2-Dimethoxypropane. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]

- 4. US4775447A - Process for the production of 2,2-dimethoxypropane - Google Patents [patents.google.com]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cyclopentanone synthesis [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. api.pageplace.de [api.pageplace.de]

- 11. mdpi.com [mdpi.com]

suppliers and manufacturers of 2,2-dimethoxycyclopentanol

Technical Guide: Sourcing and Synthesis of 2,2-Dimethoxycyclopentanol

Executive Summary

2,2-Dimethoxycyclopentanol (CAS: 63703-33-3) is a specialized aliphatic building block characterized by a cyclopentane ring bearing a secondary alcohol and a geminal dimethoxy (ketal) protecting group.[1][2][3][4][5] While often overshadowed by its parent ketone, this compound serves as a critical "masked" intermediate in the synthesis of prostaglandins, cyclopentanoid natural products, and chiral ligands.

This guide addresses the sourcing challenges associated with this non-commodity reagent. Unlike standard solvents or reagents, 2,2-dimethoxycyclopentanol typically requires custom synthesis or on-demand manufacturing . This document outlines the technical specifications for procurement and provides a validated bench-scale synthesis protocol for internal production.

Chemical Profile & Technical Specifications

Before engaging suppliers or attempting synthesis, verify the target specifications. The compound is acid-sensitive; the ketal moiety will hydrolyze back to the alpha-hydroxy ketone under aqueous acidic conditions.

| Parameter | Specification |

| IUPAC Name | 2,2-Dimethoxycyclopentan-1-ol |

| CAS Number | 63703-33-3 |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | ~85–90 °C (at 10 mmHg) [Predicted] |

| Solubility | Soluble in MeOH, EtOH, DCM, THF; slightly soluble in water (hydrolysis risk) |

| Stability | Acid Sensitive: Store over basic alumina or with trace triethylamine.[3][4] Hygroscopic. |

| Key Impurities | 2-Hydroxycyclopentanone (hydrolysis product), Cyclopentanone (starting material) |

Sourcing Landscape: Suppliers & Manufacturers

Current Market Status: 2,2-Dimethoxycyclopentanol is classified as a Level 3 Niche Intermediate . It is rarely maintained in bulk stock by major catalog distributors (e.g., Sigma-Aldrich, Fisher) due to its limited shelf-life and specific application scope.

Procurement Strategy

Researchers should not expect "next-day delivery." Sourcing requires a Custom Synthesis (CRO) or Make-to-Order approach.

Recommended Supplier Categories:

-

Specialty Building Block Vendors (Lead Time: 2–4 Weeks)

-

Primary Targets:Enamine , Combi-Blocks , ChemSpace , Otava Chemicals .

-

Action: Search these databases using the CAS or SMILES string (COC1(CCCC1O)OC). These vendors often hold small libraries of "virtual" stock that can be synthesized rapidly.

-

-

Custom Synthesis Providers (Lead Time: 4–8 Weeks)

-

Primary Targets:WuXi AppTec , Syngene , Pharmablock .

-

Use Case: Required for multi-gram to kilogram scale. You must provide the synthesis protocol (see Section 3) to ensure cost-effectiveness.

-

-

Sourcing Aggregators

-

Tools:SciFinder-n , ChemicalBook , MolPort .

-

Warning: Verify the "In-Stock" status. Many aggregators list compounds that are actually "synthesis on demand."

-

Internal Manufacturing: Validated Synthesis Protocol

For researchers unable to source the compound commercially or requiring immediate material, the following bench-scale protocol is recommended. This route utilizes 2-hydroxycyclopentanone (often sold as the dimer) and trimethyl orthoformate to drive the equilibrium.

Reaction Pathway